4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[2-carboxy-2-(3-thienyl)acetyl]amino]-3,3-dimethyl-7-oxo-, sodium salt (1:2), (2S,5R,6R)-
Description
Historical Context of Discovery and Development
The journey of ticarcillin (B1683155) began with its patenting in 1963. wikipedia.org It was developed by Beecham Research Laboratories, now a part of GlaxoSmithKline, and was introduced into clinical practice in 1977. patsnap.combloomtechz.com The development of ticarcillin was a strategic response to the growing need for antibiotics with a broader spectrum of activity, particularly against challenging Gram-negative bacteria. patsnap.com
The synthesis of ticarcillin involved the modification of the basic penicillin nucleus, 6-aminopenicillanic acid (6-APA). wikipedia.orgfda.gov A key step in its synthesis was the condensation of the monobenzyl ester of 3-thienylmalonic acid with 6-APA, followed by hydrogenolysis to yield ticarcillin. wikipedia.org The disodium (B8443419) salt form of ticarcillin enhances its water solubility, making it suitable for parenteral administration. bloomtechz.com Marketed under trade names such as Ticar, ticarcillin saw widespread use. patsnap.com However, with the emergence of beta-lactamase-producing bacteria that could inactivate the antibiotic, the combination of ticarcillin with a beta-lactamase inhibitor, clavulanic acid (as clavulanate potassium), was developed. wikipedia.orgpatsnap.com This combination, known as Timentin, was approved for use in the United States in 1985 and significantly extended the utility of ticarcillin. fda.govnih.gov
Fundamental Role in Antimicrobial Research
Ticarcillin disodium salt has played a crucial role in antimicrobial research, primarily due to its mechanism of action and its spectrum of activity. patsnap.comdrugbank.com Its utility extends from clinical microbiology to molecular biology research. wikipedia.orgrpicorp.com
Mechanism of Action:
Ticarcillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgpatsnap.comdrugbank.com This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. wikipedia.orgpatsnap.com The disodium salt formulation does not alter this fundamental mechanism but ensures the compound's solubility for effective delivery. bloomtechz.com
Spectrum of Activity and Research Applications:
Ticarcillin exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. drugbank.com It has been particularly significant in research focused on Gram-negative pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Proteus vulgaris. wikipedia.orgbloomtechz.com
In the realm of molecular biology, ticarcillin is utilized as a selective agent. wikipedia.orgrpicorp.com It serves as an alternative to ampicillin (B1664943) in culture media to prevent the growth of non-transformed bacteria and the formation of satellite colonies that can arise from ampicillin degradation. wikipedia.org Furthermore, in plant molecular biology, it is employed to eliminate Agrobacterium tumefaciens after the delivery of genes into plant cells. wikipedia.org
Research on Resistance and Combination Therapy:
The susceptibility of ticarcillin to degradation by β-lactamases has been a major focus of research. wikipedia.orgdrugbank.com This led to extensive studies on the combination of ticarcillin with β-lactamase inhibitors like clavulanic acid. oup.comnih.gov Research has shown that clavulanic acid can protect ticarcillin from inactivation by many plasmid-mediated β-lactamases, thereby restoring its activity against resistant strains of bacteria such as E. coli, Klebsiella pneumoniae, and Bacteroides fragilis. fda.govoup.comnih.gov Numerous in-vitro studies have investigated the synergistic effects of this combination against a wide range of pathogens. nih.govoup.com However, research has also highlighted that some bacteria, particularly certain strains of Pseudomonas aeruginosa that have developed resistance to ticarcillin through other mechanisms, are not significantly affected by the addition of clavulanic acid. asm.orgresearchgate.net
Table 1: Key Research Findings on Ticarcillin's Antimicrobial Activity
| Research Area | Key Findings | Citations |
|---|---|---|
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. | wikipedia.orgpatsnap.comdrugbank.compatsnap.com |
| Spectrum of Activity | Broad-spectrum activity against many Gram-positive and Gram-negative bacteria, notably Pseudomonas aeruginosa. | wikipedia.orgbloomtechz.comdrugbank.com |
| Molecular Biology Applications | Used as a selective agent in bacterial transformation and to eliminate Agrobacterium in plant biology. | wikipedia.orgrpicorp.com |
| Resistance Mechanisms | Susceptible to degradation by bacterial β-lactamases. | wikipedia.orgdrugbank.com |
| Combination Therapy Research | Combination with clavulanic acid restores activity against many β-lactamase-producing resistant bacteria. | oup.comnih.govoup.com |
| Limitations in Combination Therapy | Limited efficacy against some ticarcillin-resistant P. aeruginosa strains where resistance is not mediated by β-lactamases susceptible to clavulanic acid. | asm.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
4697-14-7 |
|---|---|
Molecular Formula |
C15H16N2NaO6S2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |
InChI Key |
GOPQWXUCPMVVFP-PXPFBOJMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Appearance |
Solid powder |
Other CAS No. |
29457-07-6 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action
Bacterial Cell Wall Biosynthesis Inhibition
The bacterial cell wall is composed of peptidoglycan, a polymer essential for the cell's shape and survival. patsnap.com Ticarcillin's efficacy stems from its ability to interfere with the final stages of peptidoglycan assembly. nih.govbloomtechz.com
Ticarcillin (B1683155), like other β-lactam antibiotics, exerts its effect by targeting and binding to penicillin-binding proteins (PBPs). patsnap.combloomtechz.comempendium.com PBPs are enzymes, including transpeptidases, located on the inner membrane of the bacterial cell that are crucial for the synthesis of the cell wall. patsnap.combloomtechz.comontosight.ai The binding of ticarcillin to these proteins is a critical step in its antibacterial action. smolecule.com Research has shown that the affinity of β-lactam antibiotics for specific PBPs, such as PBP 2a in methicillin-resistant Staphylococcus aureus, correlates with their in vivo activity. nih.gov
Once bound to PBPs, ticarcillin acylates the active site of these enzymes, leading to their irreversible inactivation. patsnap.comsmolecule.com This acylation specifically inhibits the transpeptidase activity of the PBPs, which is responsible for catalyzing the cross-linking of peptidoglycan strands. patsnap.comnih.govontosight.ai By preventing this crucial cross-linking step, ticarcillin disrupts the structural integrity of the bacterial cell wall. nih.govwikipedia.org The β-lactam ring of ticarcillin is key to this mechanism, as its opening allows for the formation of a stable acyl-enzyme complex with the transpeptidase, effectively halting its function. nih.govsmolecule.com
The inhibition of peptidoglycan cross-linking results in a weakened and defective cell wall. patsnap.com As the bacterium continues its metabolic processes and attempts to divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.comnih.govdrugbank.com This mechanism of action classifies ticarcillin as a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth. patsnap.com
Comparative Molecular Efficacy against Bacterial Taxa
Ticarcillin demonstrates a broad spectrum of activity against many gram-positive and gram-negative bacteria. nih.govdrugbank.com However, it is particularly noted for its efficacy against Gram-negative organisms. patsnap.comnih.gov
The enhanced activity of ticarcillin against Gram-negative bacteria is partly due to its ability to penetrate their complex outer membrane. patsnap.comempendium.com This outer membrane, composed of lipopolysaccharides, can be a significant barrier to many antibiotics. patsnap.com Ticarcillin, being relatively hydrophilic, can traverse this barrier by passing through water-filled protein channels called porins. patsnap.comacs.orgport.ac.uk This allows the antibiotic to reach the periplasmic space where the PBPs are located. patsnap.com The ability to penetrate the porin channels of Gram-negative bacteria is a key feature of its extended spectrum of activity. youtube.com
Ticarcillin is a member of the carboxypenicillin subgroup of penicillins, and its activity is often compared to carbenicillin (B1668345). nih.govnih.gov In vitro studies have consistently shown that ticarcillin is two to four times more active against Pseudomonas aeruginosa than carbenicillin. nih.govscispace.comnih.govasm.org This increased potency is attributed to the substitution of a thienyl group in ticarcillin for the phenyl group in carbenicillin. scispace.com While their pharmacokinetic profiles are similar, the higher in vitro activity of ticarcillin suggests it can be clinically effective at lower dosages than carbenicillin. nih.govnih.gov Against other Gram-negative bacilli, such as Escherichia coli and Klebsiella aerogenes, the activity of ticarcillin is generally comparable to that of carbenicillin. scispace.com
Beta-Lactamase-Mediated Hydrolysis
The most prevalent mechanism of resistance to ticarcillin is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. la.govwikipedia.org
Ticarcillin is susceptible to hydrolysis by a wide range of β-lactamases.
Class A β-Lactamases: This class includes the common TEM-1, TEM-2, and SHV-1 enzymes, which readily hydrolyze ticarcillin. nih.govnih.govnih.gov High levels of TEM-1 and SHV-1 production in clinical isolates of the family Enterobacteriaceae have been shown to confer resistance to the combination of ticarcillin and clavulanic acid. nih.govnih.gov Extended-spectrum β-lactamases (ESBLs), which are often derivatives of TEM and SHV enzymes, also effectively degrade ticarcillin. wikipedia.org
Class C β-Lactamases: These are cephalosporinases that can also hydrolyze ticarcillin. While some β-lactamase inhibitors like tazobactam (B1681243) have better activity against Class C enzymes than clavulanic acid, ticarcillin itself remains vulnerable. nih.gov
Class D β-Lactamases (OXA): OXA-type β-lactamases are characterized by their high hydrolytic activity against oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.org The production of OXA-1 β-lactamase, for instance, results in resistance to ticarcillin. plos.org
Class IV Enzymes: Some studies have identified Class IV enzymes as contributing to ticarcillin resistance. nih.govnih.gov
| Beta-Lactamase Class | Examples | Effect on Ticarcillin |
| Class A | TEM-1, TEM-2, SHV-1, ESBLs | Hydrolyzes ticarcillin, leading to resistance. nih.govnih.govwikipedia.org |
| Class C | Cephalosporinases | Can hydrolyze ticarcillin. nih.gov |
| Class D | OXA-1 | Confers resistance to ticarcillin. wikipedia.orgplos.org |
| Class IV | - | Contributes to ticarcillin resistance. nih.govnih.gov |
The genes encoding β-lactamases are frequently located on plasmids, which are mobile genetic elements that can be transferred between bacteria, facilitating the rapid spread of resistance. wikipedia.orgtoku-e.com Resistance to ticarcillin is often plasmid-mediated. toku-e.comnih.gov For example, a study on Escherichia coli isolates from various animal sources found that 16% were resistant to ticarcillin, with resistance genes often carried on plasmids. nih.gov The presence of plasmids carrying genes for enzymes like TEM-1, SHV-1, and OXA-1 is a major factor in the dissemination of ticarcillin resistance. wikipedia.orgresearchgate.net In one case, a multiresistance plasmid appeared in a bacteremic E. coli strain shortly after exposure to ticarcillin-clavulanate, demonstrating the rapid in-vivo selection and transfer of plasmid-mediated resistance. nih.govasm.org
Alterations in Penicillin-Binding Protein Structure and Affinity
Another significant mechanism of resistance to ticarcillin involves alterations in the structure and affinity of penicillin-binding proteins (PBPs), the bacterial enzymes that ticarcillin targets to inhibit cell wall synthesis. la.govla.govdrugs.com By modifying the structure of these proteins, bacteria can reduce the binding affinity of ticarcillin, thereby diminishing its inhibitory effect. asm.org
In Pseudomonas aeruginosa, variations in PBP3 have been shown to reduce susceptibility to ticarcillin. nih.gov Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), the low affinity of the alternative PBP, PBP2a, for β-lactam antibiotics is a key determinant of resistance. nih.govoup.com The efficacy of β-lactam antibiotics against resistant strains has been shown to correlate with their affinity for binding to PBP2a. nih.govoup.com Studies on Enterococcus faecium have also demonstrated that mutations in PBP5 lower its affinity for β-lactams, resulting in higher levels of resistance. asm.org
| Organism | Altered PBP | Impact on Ticarcillin Susceptibility |
| Pseudomonas aeruginosa | PBP3 | Variations reduce susceptibility. nih.gov |
| Staphylococcus aureus (MRSA) | PBP2a | Low affinity contributes to resistance. nih.govoup.com |
| Enterococcus faecium | PBP5 | Mutations lower affinity, increasing resistance. asm.org |
Efflux Pump Systems and Outer Membrane Permeability Barriers
Efflux pumps are transport proteins that actively extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. la.govla.gov In Gram-negative bacteria like Pseudomonas aeruginosa, efflux pumps of the Resistance-Nodulation-Division (RND) family play a crucial role in intrinsic and acquired resistance to ticarcillin. nih.govnih.govtandfonline.com
The MexAB-OprM efflux system in P. aeruginosa is a major contributor to ticarcillin resistance. nih.govnih.govasm.org Overexpression of this pump is prevalent among clinical isolates with reduced susceptibility to ticarcillin. nih.gov In one study, 46% of P. aeruginosa isolates with reduced ticarcillin susceptibility were found to be overproducers of the MexAB-OprM pump. nih.gov The MexXY efflux system also contributes to ticarcillin resistance, often in conjunction with MexAB-OprM. nih.govnih.gov
Decreased permeability of the outer membrane can also contribute to resistance by limiting the entry of ticarcillin into the bacterial cell. la.govla.gov This mechanism, however, is not overcome by the addition of clavulanic acid. la.gov
| Efflux Pump System | Organism | Role in Ticarcillin Resistance |
| MexAB-OprM | Pseudomonas aeruginosa | A primary contributor to intrinsic and acquired resistance. nih.govnih.govasm.org |
| MexXY | Pseudomonas aeruginosa | Contributes to resistance, often in combination with MexAB-OprM. nih.govnih.gov |
| AdeABC | Acinetobacter baumannii | Associated with resistance to β-lactams, including ticarcillin. nih.gov |
| AdeIJK | Acinetobacter baumannii | Contributes to intrinsic resistance to ticarcillin. asm.org |
Strategies to Overcome Resistance: Biochemical Co-formulations
To counteract β-lactamase-mediated resistance, ticarcillin is often combined with a β-lactamase inhibitor.
Clavulanic acid is a β-lactamase inhibitor that is structurally similar to penicillin and can inactivate a wide range of β-lactamase enzymes. drugbank.comwikipedia.orgwikipedia.org It acts as a "suicide" or "mechanism-based" inhibitor. toku-e.comwikipedia.org
The mechanism involves clavulanic acid binding to the active site of the β-lactamase enzyme. toku-e.comwikipedia.org This initial binding is competitive. Following this, the β-lactam ring of clavulanic acid is opened, and the molecule becomes acylated to the enzyme. chemicalbook.com This process leads to a chemical rearrangement of the clavulanic acid molecule, creating a highly reactive species that covalently bonds to another amino acid in the active site. wikipedia.org This second, irreversible reaction permanently inactivates the β-lactamase, preventing it from hydrolyzing ticarcillin. toku-e.comwikipedia.org By protecting ticarcillin from degradation, clavulanic acid restores its antibacterial activity against many β-lactamase-producing resistant bacteria. drugbank.comwikipedia.orgmims.com
The combination of ticarcillin and clavulanic acid is effective against many bacteria that are resistant to ticarcillin alone, including β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae. asm.orgfda.gov
Elucidation of Bacterial Resistance Pathways and Synergistic Interactions of Ticarcillin Disodium Salt
This section delves into the molecular mechanisms by which bacteria develop resistance to ticarcillin (B1683155) disodium (B8443419) salt and the synergistic interactions that can be achieved when it is co-administered with other antimicrobial agents.
Synthetic Chemistry and Derivatization Studies
Semisynthetic Pathways from 6-Aminopenicillanic Acid
The foundational precursor for the synthesis of ticarcillin (B1683155) is 6-aminopenicillanic acid (6-APA), the core nucleus of most penicillin antibiotics. wikipedia.organtibioticdb.com The primary synthetic challenge lies in the acylation of the 6-amino group of 6-APA with a protected derivative of 3-thienylmalonic acid.
A widely cited pathway involves several key stages: chemicalbook.comwikipedia.org
Side-chain preparation : The synthesis begins with the preparation of a suitable acylating agent. One common method involves creating the monobenzyl ester of 3-thienylmalonic acid. wikipedia.org
Activation : This ester is then converted to a more reactive form, typically the acid chloride (monobenzyl-3-thienylmalonyl chloride), by reacting it with an activating agent like thionyl chloride. chemicalbook.comwikipedia.org This step must be carefully controlled to prevent unwanted side reactions.
Condensation (Acylation) : The activated side chain is condensed with 6-APA. This reaction joins the thiophene-containing side chain to the penicillin nucleus via an amide bond, forming a protected precursor of ticarcillin.
Deprotection : In the final step, the benzyl (B1604629) protecting group is removed from the carboxylic acid on the side chain. This is typically achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl ester to yield ticarcillin free acid. wikipedia.org
An alternative patented method utilizes different activating and protecting group strategies to achieve the same core transformation. In this process, 3-thienylmalonic acid is first reacted with pivaloyl chloride in the presence of triethylamine (B128534) to form a mixed anhydride (B1165640). google.com Concurrently, the 6-APA is silylated using N,O-bis(trimethylsilyl)acetamide to protect its reactive groups. The mixed anhydride and the silylated 6-APA are then reacted to form ticarcillin acid, which is subsequently converted to the disodium (B8443419) salt. google.com
The facile decarboxylation of thienylmalonic acid derivatives necessitates the use of very mild procedures throughout the synthesis to preserve the crucial carboxyl group on the side chain. acs.orgnih.gov
Advanced Synthetic Methodologies
Catalysts are integral to several stages of ticarcillin synthesis, enabling efficient and specific chemical transformations under mild conditions. researchgate.net The selection of catalysts and reaction conditions is critical for maximizing turnover and process ruggedness. researchgate.net
| Synthetic Step | Catalyst/Reagent | Function | Source |
| Side-Chain Activation | Thionyl Chloride | Converts carboxylic acid to acid chloride | chemicalbook.comwikipedia.org |
| Side-Chain Activation | Pivaloyl Chloride / Triethylamine | Forms a mixed anhydride intermediate | google.com |
| Side-Chain Activation | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Catalyzes ester formation for intermediate steps | google.com |
| Deprotection | Palladium on Carbon (Pd/C) | Catalyzes hydrogenolysis to remove benzyl protecting groups | wikipedia.org |
The use of phase-transfer catalysts has also been explored in related syntheses to eliminate the need for polar, high-boiling solvents, thereby simplifying workup and improving the environmental profile of the process. researchgate.net A Chinese patent describes using triethylamine as a catalyst during the formation of the mixed anhydride with pivaloyl chloride. google.com
The biological activity of ticarcillin is highly dependent on its specific three-dimensional structure. The correct stereoisomer is (2S, 5R, 6R)-ticarcillin. medchemexpress.com The synthesis must therefore be stereoselective, preserving the inherent stereochemistry of the 6-APA starting material, which is derived from fermentation.
The crucial acylation step at the 6-position proceeds with retention of the natural configuration. However, the side chain itself contains a chiral center at the alpha-carbon, which bears the carboxyl group. The synthesis must control the formation of diastereomers that could arise from this center. High-resolution crystal structures of ticarcillin bound to its target proteins, such as Penicillin-Binding Protein 3 (PBP3), reveal that specific intermolecular interactions are required for activity. nih.gov For instance, the thiophene (B33073) ring fits into an aromatic pocket, and the side-chain carboxylate forms key hydrogen bonds and salt bridges. nih.gov The presence of an incorrect isomer would disrupt this precise fit, rendering the molecule inactive. Therefore, purification techniques and stereocontrolled synthetic methods are essential to ensure the final product consists of a single, active stereoisomer.
The final step in the manufacturing process is the formation and crystallization of the stable ticarcillin disodium salt from the ticarcillin free acid. google.com This is a critical purification and isolation step that significantly impacts the final product's purity, stability, and yield.
Several parameters must be precisely controlled to ensure efficient crystallization.
| Parameter | Condition/Reagent | Effect | Source |
| Salt-Forming Agent | Sodium Isooctanoate | Reacts with ticarcillin acid to form the disodium salt | google.comgoogle.com |
| Salt-Forming Agent | Sodium Hydroxide, Sodium Bicarbonate | Alternative bases for forming the sodium salt | google.com |
| Solvent System | Methanol (B129727)/Ethyl Acetate (e.g., 1:3 ratio) | Provides the medium for crystallization | google.com |
| Temperature | 20-30°C, or cooling to ~0°C | Influences crystal nucleation and growth rate | chemicalbook.comgoogle.com |
| Time | 1-3 hours or overnight | Allows for complete crystal formation | chemicalbook.comgoogle.com |
| Seeding | Addition of seed crystals | Can be used to initiate and control crystallization | google.com |
| pH Control | Adjusted during the process | Ensures the correct ionic form for salt formation | google.com |
One documented procedure involves dissolving the ticarcillin free acid and reacting it with sodium isooctanoate in a specific solvent mixture, such as methanol and ethyl acetate. google.com Crystallization is then allowed to proceed over several hours at a controlled temperature, for example, 20-30°C, to obtain the final product. google.com Another method describes crystallization from an aqueous solution at a lower temperature (0°C) over a longer period to yield the crystalline sodium salt. chemicalbook.com
Design and Synthesis of Novel Ticarcillin Analogues
The ticarcillin scaffold has served as a template for the design and synthesis of novel analogues aimed at enhancing stability, broadening the spectrum of activity, or serving other biochemical functions.
One of the most notable analogues is Temocillin , the 6-α-methoxy derivative of ticarcillin. nih.gov The introduction of the methoxy (B1213986) group at the 6-α position sterically hinders the approach of β-lactamase enzymes, which are a primary cause of bacterial resistance. This modification significantly increases the molecule's resistance to degradation by these enzymes. However, this structural change also slightly alters the molecule's interaction with its target PBP, resulting in different antibacterial properties compared to the parent compound. nih.gov
Other derivatization studies have focused on creating ticarcillin conjugates for non-therapeutic applications. For example, researchers have synthesized conjugates of ticarcillin and the steroid nandrolone (B1676933) . acs.orgnih.gov In this work, the 3-thienylmalonic acid side chain was coupled to the nandrolone steroid, and the resulting conjugate was then attached to 6-APA. nih.gov These novel molecules were designed as potential reagents for use in β-lactamase-based homogeneous immunoassays, demonstrating the versatility of ticarcillin's core structure in creating specialized chemical tools. acs.org
Analytical Methodologies in Research
Advanced Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are central to the analysis of Ticarcillin (B1683155) disodium (B8443419) salt, offering high-resolution separation from impurities and related substances. These techniques are indispensable for determining the potency and purity profile of the compound.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
A highly specific and rapid Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the determination of ticarcillin. This powerful technique combines the superior separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry, making it ideal for complex matrices.
One such method was established for measuring ticarcillin levels in rat plasma. The chromatographic separation was performed on a Waters ACQUITY BEH C18 column (50 mm × 2.1 mm, 1.7 μm). The results demonstrated excellent linear relationships over a defined concentration range for the R and S isomers of ticarcillin. researchgate.net The validation of this method confirmed its reliability, with high average extraction recoveries. researchgate.net
Table 1: UPLC-ESI-MS/MS Method Validation Parameters for Ticarcillin Isomers
| Parameter | Ticarcillin R Isomer | Ticarcillin S Isomer |
|---|---|---|
| Linear Range | 10–10,000 ng/mL | 30–10,000 ng/mL |
| Correlation Coefficient (r²) | 0.9967 | 0.9961 |
| Average Extraction Recovery | 86.9% to 96.4% |
High-Performance Liquid Chromatography (HPLC) with Wavelength Switching
High-Performance Liquid Chromatography (HPLC) coupled with a programmable ultraviolet (UV) detector that utilizes wavelength switching is a versatile technique for the simultaneous analysis of ticarcillin and other compounds, such as the β-lactamase inhibitor clavulanate. This approach enhances detection selectivity and sensitivity for analytes that exhibit different absorption maxima.
In one study, a gradient elution HPLC method was developed using a programmable UV detector that changed the wavelength from 218 nm to 254 nm at the 9-minute mark of the chromatographic run. This wavelength switch allowed for the optimized detection of both ticarcillin and clavulanate in a single analysis. Another multi-component analysis for 12 β-lactam antibiotics, including ticarcillin, employed a photodiode array detector set to monitor the effluent at three different wavelengths (210 nm, 230 nm, and 298 nm) to quantify each compound according to its specific absorbance characteristics. nih.gov Ticarcillin, in this method, was monitored at 210 nm. nih.gov
Reversed-Phase Liquid Chromatography
Reversed-phase liquid chromatography (RP-LC) is a widely used and robust method for the determination of ticarcillin in various biological fluids. This technique typically employs a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase.
A validated RP-LC assay for ticarcillin in plasma and urine utilizes a reversed-phase C18 column with UV detection at 205 nm. nih.gov The mobile phase consists of a mixture of water, acetonitrile, o-phosphoric acid, and tetramethylammonium (B1211777) chloride. nih.gov This method proved to be simple and accurate, effectively overcoming previous analytical challenges such as the drug's peak splitting due to isomerization. nih.gov The coefficients of variation for reproducibility were found to be in the range of 2.2-15.5% for various control concentrations, with a limit of detection of 0.5 µg/mL for plasma and 1 µg/mL for urine. nih.gov
Table 2: Parameters for a Reversed-Phase LC Method for Ticarcillin
| Parameter | Specification |
|---|---|
| Stationary Phase | Reversed-Phase C18 Column |
| Detection Wavelength | 205 nm |
| Mobile Phase Components | Water, Acetonitrile, o-Phosphoric Acid, Tetramethylammonium Chloride |
| Limit of Detection (Plasma) | 0.5 µg/mL |
| Limit of Detection (Urine) | 1 µg/mL |
Spectrophotometric and Titrimetric Approaches for Chemical Analysis
Alongside chromatographic techniques, spectrophotometric and titrimetric methods offer alternative approaches for the quantitative analysis of Ticarcillin disodium salt. These methods are often valued for their cost-effectiveness and suitability for quality control purposes.
Kinetic-Spectrophotometric Determination Methods
A kinetic-spectrophotometric method has been developed for the quantitative determination of ticarcillin. This method is based on the kinetics of the coupled reactions of S-oxidation and perhydrolysis of ticarcillin in an alkaline medium. The reaction is facilitated by using potassium hydrogenperoxomonosulphate as an analytical reagent. nih.gov
The progress of the reaction is monitored by measuring the increase in light absorbance of the reaction product at a wavelength of 295 nm. nih.gov The appearance of this new absorption band allows for the development of a novel quantitative procedure. The reaction rate is monitored spectroscopically, and the kinetic data are processed using a differential variation of the tangent method. nih.gov
Redox Titration Protocols
Redox titration provides a classic chemical method for the quantitative analysis of ticarcillin. A procedure has been developed that utilizes potassium hydrogenperoxomonosulphate (KHSO5) as the analytical reagent. nih.gov This method offers a reliable way to determine the content of the main substance in ticarcillin drug products. The relative standard deviation for this method did not exceed 0.74%, indicating good precision. nih.gov For standardization and control purposes, the concentration of solutions can be verified by iodometric titration. nih.gov
Table 3: Results of Ticarcillin Analysis by Redox Titration
| Number of Moles of Titrant (n) | Found Ticarcillin (x), g | Metrological Characteristics |
|---|---|---|
| 5 | 0.0496 | x̄ = 0.0498 S² = 1.35 · 10⁻⁷ S = 3.67 · 10⁻⁴ Δx = 4.58 · 10⁻⁴ Sᵣ = 0.74% |
| 0.0499 | ||
| 0.0503 | ||
| 0.0497 | ||
| 0.0495 |
Identification and Characterization of Chemical Impurities and Degradation Products
The profiling of impurities and degradation products in ticarcillin disodium salt is a critical aspect of pharmaceutical quality control. medwinpublishers.com The presence of such substances, even in trace amounts, can impact the efficacy and safety of the final drug product. Impurities can originate from various stages, including the synthesis of the active pharmaceutical ingredient (API), or they can be products of degradation that form during storage. medwinpublishers.com Regulatory bodies such as the International Conference on Harmonisation (ICH) have established guidelines that necessitate the identification, quantification, and characterization of these chemical entities.
Advanced analytical methodologies are employed to detect, isolate, and elucidate the structures of these related substances. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are foundational techniques for separating impurities and degradation products from the main ticarcillin compound. researchgate.netijprajournal.com For structural characterization and definitive identification, hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS), are powerful tools. researchgate.netijprajournal.commdpi.com These methods provide not only retention time data but also valuable molecular weight and fragmentation information, which aids in structure elucidation. ijprajournal.comwur.nl
Chemical Impurities
Several process-related impurities of ticarcillin are recognized by pharmacopeias, such as the European Pharmacopoeia (EP). These are often byproducts or intermediates from the chemical synthesis of ticarcillin. bloomtechz.com Reference standards for these impurities are used in analytical method development and validation to ensure that testing methods can accurately detect and quantify them. axios-research.com
Below is a table of known ticarcillin impurities as classified by the European Pharmacopoeia.
| Impurity Name | Molecular Formula |
|---|---|
| Ticarcillin EP Impurity A | C₁₄H₁₆N₂O₄S₂ |
| Ticarcillin EP Impurity B | C₆H₆O₂S |
| Ticarcillin EP Impurity C | C₇H₆O₄S |
| Ticarcillin EP Impurity D Disodium Salt | C₁₅H₁₆N₂O₇S₂ · 2Na |
| Ticarcillin EP Impurity E HCl | C₁₄H₁₈N₂O₅S₂ · HCl |
Table 1: List of specified Ticarcillin impurities according to the European Pharmacopoeia. Data sourced from Axios Research. axios-research.com
Degradation Products
Ticarcillin, being a β-lactam antibiotic, is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. cephamls.comnih.gov This process leads to a loss of antibacterial activity. The rate of degradation is influenced by factors such as pH and temperature, with acidic solutions being noted as less stable. sigmaaldrich.com Another significant degradation pathway is enzymatic breakdown by β-lactamases, enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. nih.govdrugbank.com
Research has focused on identifying the specific products formed under various stress conditions. One study developed a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify ticarcillin degradation products. mdpi.com This research successfully identified thiophene-2-acetic acid and thiophene-3-acetic acid as degradation products. mdpi.com The characterization involved optimizing MS/MS parameters to identify specific precursor and product ions, ensuring high selectivity and accuracy of the analysis. mdpi.com
The findings from such studies are crucial for understanding the stability of ticarcillin disodium salt and for developing stable formulations.
| Degradation Product | Analytical Method | Key Findings (MS/MS Parameters) |
|---|---|---|
| Thiophene-2-Acetic acid | LC-MS/MS | Precursor Ion: m/z 141.25; Product Ions: m/z 45.00, 97.05, 77.00 |
| Thiophene-3-Acetic acid | LC-MS/MS | Not specified |
Table 2: Identified degradation products of Ticarcillin and their characterization data from a research study. Data sourced from MDPI. mdpi.com
Chemical Degradation Pathways and Stability Research
Hydrolytic Cleavage Mechanisms of the Beta-Lactam Ring
The most significant and well-documented degradation pathway for ticarcillin (B1683155) and other penicillin-based compounds is the hydrolytic cleavage of the four-membered β-lactam ring. wikipedia.orgdrugbank.comsigmaaldrich.com This reaction is responsible for the inactivation of the antibiotic, as the intact ring is essential for its mechanism of action, which involves inhibiting bacterial cell wall synthesis. sigmaaldrich.comyoutube.com
The hydrolysis process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of inactive degradation products, such as ticarcilloic acid. This reaction can be catalyzed by both acidic and alkaline conditions, but it is most notably accelerated by β-lactamase enzymes produced by resistant bacteria. wikipedia.orgdrugbank.com These enzymes are specifically evolved to hydrolyze the β-lactam ring, providing a primary mechanism of bacterial resistance. wikipedia.orgpatsnap.com The susceptibility of ticarcillin to these enzymes is a key limitation of its standalone use. drugbank.comsigmaaldrich.com
Decarboxylation Reactions of Carboxyl Groups
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). This reaction is common in organic chemistry, particularly when a carbonyl group is positioned beta to the carboxylic acid, as this arrangement stabilizes the transition state. Ticarcillin possesses two carboxyl groups in its structure.
While decarboxylation is a known degradation pathway for some pharmaceutical compounds and has been observed in the degradation products of other penicillins under specific conditions (such as ampicillin (B1664943) penicilloic acid in alkaline solutions), there is a notable lack of specific research literature identifying decarboxylation as a primary degradation pathway for the parent ticarcillin molecule under typical storage or physiological conditions. researchgate.net Studies on the degradation of penicillin residues under harsh conditions, such as catalytic hydrothermal liquefaction, have noted that catalysts can enhance the decarboxylation of organic acids formed during the process. mdpi.com However, this does not represent a standard degradation route. Therefore, while theoretically possible, decarboxylation is not considered a major, well-documented instability pathway for ticarcillin itself.
Oxidative Degradation Processes
Oxidative degradation involves the reaction of a compound with oxygen or other oxidizing agents, which can lead to a loss of activity. This can occur through various mechanisms, including autoxidation or reactions with reactive oxygen species (ROS). While stress testing of pharmaceuticals often includes exposure to oxidative conditions (e.g., hydrogen peroxide) to identify potential degradation products, specific studies on the oxidative degradation pathways of ticarcillin under normal storage or in vitro conditions are limited. dergipark.org.tr
Some research has explored the effects of penicillin-induced oxidative stress in biological systems, which can lead to increased levels of oxidative stress indicators like malondialdehyde. nih.gov This suggests that the molecule can be involved in oxidative processes, but it does not detail the specific chemical transformations of the ticarcillin molecule itself. The general mechanisms of oxidative damage to pharmaceuticals can involve reactions at electron-rich sites within the molecule. mdpi.com For ticarcillin, this could potentially involve the thioether sulfur atom or the thiophene (B33073) ring, but dedicated studies identifying the specific oxidative degradation products and kinetics for ticarcillin are not widely available in the literature.
Environmental and Medium-Specific Stability Assessments
The stability of ticarcillin disodium (B8443419) salt is highly dependent on its environment, particularly factors like pH and temperature, as well as the complexity of the solution in which it is dissolved.
Temperature is a critical factor governing the stability of ticarcillin. In aqueous solutions, degradation accelerates as the temperature increases. Refrigeration or freezing significantly extends the shelf-life of the compound. For instance, one study found that ticarcillin disodium at 3 g/100 mL in 0.9% NaCl injection exhibited a 7% loss after three days at 23°C, which increased to 14% after five days. In contrast, when stored at 4°C, the loss was less than 7% after 21 days, only reaching 12% after 30 days. This demonstrates a clear correlation between lower temperatures and enhanced stability.
| Temperature | Concentration & Medium | Time | Observed Degradation/Loss | Citation |
|---|---|---|---|---|
| 23°C | 3 g/100 mL in 0.9% NaCl | 3 days | 7% loss | patsnap.com |
| 23°C | 3 g/100 mL in 0.9% NaCl | 5 days | 14% loss | patsnap.com |
| 4°C | 3 g/100 mL in 0.9% NaCl | 21 days | < 7% loss | patsnap.com |
| 4°C | 3 g/100 mL in 0.9% NaCl | 30 days | 12% loss | patsnap.com |
| 4°C | Aqueous Stock Solution | 6-9 months | Acceptable Stability (MIC) | mdpi.com |
| -20°C | Aqueous Stock Solution | 12 months | Acceptable Stability (MIC) | mdpi.com |
The stability of ticarcillin can also be affected by the components of complex media used in research, such as cell culture or microbiological media. In total parenteral nutrient (TPN) solutions, ticarcillin at a concentration of 10 mg/mL was found to be stable for 24 hours. However, at a higher concentration of 20 mg/mL, it was unstable at all tested time points, suggesting a concentration-dependent degradation in these complex mixtures.
The presence of other compounds can also influence stability. In one study investigating ticarcillin in a mixture with vancomycin (B549263) at pH 5.2, the degradation of ticarcillin was accelerated at room temperature compared to its degradation in an individual solution. This suggests that interactions with other molecules, such as the nucleophilic functions of vancomycin, could potentially catalyze its hydrolysis.
| Medium | Concentration | Storage Condition | Time | Result | Citation |
|---|---|---|---|---|---|
| Total Parenteral Nutrient (TPN) Solution | 10 mg/mL | Not specified | 24 hours | Stable | patsnap.com |
| Total Parenteral Nutrient (TPN) Solution | 20 mg/mL | Not specified | 4, 8, 24, 48 hours | Unstable at all times | patsnap.com |
| Ticarcillin-Vancomycin Mixture (pH 5.2) | 6 mg/mL | 5°C | 5 days | Stable | researchgate.net |
| Ticarcillin-Vancomycin Mixture (pH 5.2) | 6 mg/mL | 5°C | 8 days | ~10% loss | researchgate.net |
| Ticarcillin-Vancomycin Mixture (pH 5.2) | 6 mg/mL | 25°C (Room Temp) | < 5 days | Accelerated degradation | researchgate.net |
| Diluted in Methopt® carrier | Not specified | 4°C or 24°C | 28 days | Stable (MIC) | mdpi.com |
Development of Stabilization Strategies to Mitigate Degradation
Given that the primary degradation pathway for ticarcillin is enzymatic hydrolysis of the β-lactam ring, the most effective stabilization strategy developed is its combination with a β-lactamase inhibitor. youtube.compatsnap.com Clavulanic acid is a β-lactam compound that has minimal antibiotic activity on its own but functions as a "suicide inhibitor" by irreversibly binding to and inactivating β-lactamase enzymes. wikipedia.org This protects ticarcillin from enzymatic degradation, thereby extending its antibacterial spectrum to include many bacteria that would otherwise be resistant. wikipedia.orgpatsnap.com The combination product is known as ticarcillin/clavulanic acid. wikipedia.org
Beyond enzymatic protection, managing environmental factors is a key strategy for maintaining the chemical stability of ticarcillin disodium salt. Based on research findings, the following practices are crucial:
Temperature Control: Storing ticarcillin solutions under refrigerated (e.g., 4°C) or frozen (e.g., -20°C) conditions is the most effective way to slow the rate of hydrolytic degradation. mdpi.com
pH Management: Maintaining the pH of solutions within an optimal range (typically near neutral) can help minimize acid- or base-catalyzed hydrolysis.
Fresh Preparation: Due to its inherent instability in aqueous solutions, it is recommended that ticarcillin solutions be prepared fresh and used promptly to ensure potency. wikipedia.org
These strategies are essential for preserving the integrity of the compound for both clinical applications and for ensuring the reliability and reproducibility of in vitro research findings.
Applications in Molecular Biology and Plant Science Research
Utility as a Selective Agent in Microbial Cultivation
In the realm of molecular biology, ticarcillin (B1683155) disodium (B8443419) salt is frequently employed as a selective agent in microbial cultivation. rpicorp.com Its primary function is to inhibit the growth of susceptible bacteria, thereby allowing for the selection and proliferation of cells that have been successfully transformed with a plasmid conferring resistance to ticarcillin. rpicorp.com This is a fundamental step in many genetic engineering workflows, including cloning and protein expression, where it is crucial to isolate bacteria that have taken up the desired genetic construct.
Ticarcillin functions by inhibiting the synthesis of the bacterial cell wall. cephamls.com Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. cephamls.com This disruption of cell wall integrity leads to cell lysis and death, effectively preventing the growth of non-transformed bacteria. cephamls.com Its broad-spectrum activity against many Gram-negative and Gram-positive bacteria makes it a versatile selective agent in various research applications. cephamls.com
Applications in Bacterial Genetics and Transformation Studies
Ticarcillin disodium salt offers distinct advantages in bacterial genetics and transformation studies, particularly in addressing a common issue encountered with other beta-lactam antibiotics and in the specialized field of plant genetic engineering.
A significant advantage of using ticarcillin over ampicillin (B1664943) in marker gene uptake assays is its ability to prevent the formation of satellite colonies. gbiosciences.combitesizebio.com Satellite colonies are small, non-transformed colonies that can grow in the vicinity of a larger, antibiotic-resistant colony. bitesizebio.com This phenomenon occurs because the beta-lactamase enzyme, which confers resistance to ampicillin, is secreted by the transformed bacteria into the surrounding medium. researchgate.net This secreted enzyme degrades the ampicillin in the immediate area, creating a localized environment with a reduced antibiotic concentration where non-transformed, ampicillin-sensitive bacteria can grow. bitesizebio.comresearchgate.net
The formation of satellite colonies can complicate the process of selecting truly transformed colonies, leading to false positives and inefficiencies in downstream applications. Ticarcillin, being more stable and less susceptible to degradation by beta-lactamase compared to ampicillin, mitigates this problem. bitesizebio.com By maintaining its inhibitory concentration in the medium for a longer period, ticarcillin ensures that only genuinely resistant colonies can proliferate, leading to cleaner and more reliable selection plates. gbiosciences.combitesizebio.com
Ticarcillin disodium salt, often in combination with the beta-lactamase inhibitor clavulanic acid (commercially known as Timentin), plays a crucial role in Agrobacterium-mediated plant genetic engineering. nih.govnih.gov Agrobacterium tumefaciens is a bacterium widely used to transfer foreign DNA into plant cells. nih.gov After the co-cultivation of plant tissues with Agrobacterium, it is essential to eliminate the bacteria to prevent their overgrowth, which can be detrimental to the plant cells and interfere with the regeneration of transgenic plants. horticultureresearch.net
Ticarcillin has proven to be highly effective in eradicating Agrobacterium from plant tissue cultures following transformation. nih.govnih.gov Research has shown that ticarcillin, particularly as Timentin, is often more effective and less phytotoxic than other antibiotics like carbenicillin (B1668345) and cefotaxime (B1668864). nih.gov For instance, in tomato transformation, the use of ticarcillin/potassium clavulanate not only effectively eliminated Agrobacterium but also significantly promoted callus formation and shoot regeneration, leading to a more than 40% increase in transformation frequency compared to cefotaxime. nih.gov Similarly, studies in plum transformation have demonstrated that Timentin at a concentration of 300 mg l-1 can be effectively used to produce transgenic plants with a high survival rate. nih.gov
The following table summarizes research findings on the application of Ticarcillin (Timentin) in Agrobacterium-mediated plant transformation:
| Plant Species | Ticarcillin (Timentin) Concentration | Observations | Reference |
| Tomato (Lycopersicon esculentum) | 150 mg/l | Effective elimination of Agrobacterium, significant promotion of callus formation and shoot regeneration, and a >40% increase in transformation frequency compared to cefotaxime. | nih.gov |
| Plum (Prunus domestica) | 300 mg l-1 | Used in shoot regeneration medium containing kanamycin, resulting in an average transformation rate of 1.2% and a 90% survival rate of plantlets in the greenhouse. | nih.gov |
| Tobacco (Nicotiana tabacum) and Siberian Elm (Ulmus pumila) | 200-500 mg/l | Little effect on shoot regeneration and as effective as carbenicillin and cefotaxime in suppressing A. tumefaciens. | nih.gov |
Investigation of Degradation Products as Plant Growth Regulators (e.g., Thiophene (B33073) Acetic Acid)
An intriguing aspect of using ticarcillin in plant tissue culture is the biological activity of its degradation products. Recent research has revealed that ticarcillin can degrade into thiophene acetic acid (TAA). frontiersin.orgnih.gov This compound has been identified as a novel auxin analog, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, elongation, and differentiation. frontiersin.orgnih.gov
Studies have shown that TAA can promote organogenesis in plant tissues. frontiersin.orgnih.gov Specifically, in tomato cotyledon explants, TAA was found to promote root organogenesis in a manner similar to well-known auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). frontiersin.orgnih.gov When combined with a cytokinin, such as 6-benzylaminopurine (B1666704) (BAP), TAA was also shown to enhance shoot organogenesis in a concentration-dependent manner. frontiersin.orgnih.gov The optimal concentration for promoting the maximum number of shoots in tomato explants was found to be 10.0 mg/L of TAA. frontiersin.org
The auxin-like activity of TAA provides a possible explanation for the observed stimulatory effects of ticarcillin on callus growth and regeneration in some plant species. nih.gov The slow degradation of ticarcillin in the culture medium could lead to a sustained release of TAA, which then acts as a plant growth regulator, positively influencing the developmental processes of the plant tissues. frontiersin.orgjustia.com
The following table presents a summary of the dose-response of tomato cotyledon explants to Thiophene Acetic Acid (TAA) for shoot organogenesis, in combination with 1mg/L BAP:
| TAA Concentration (mg/L) | Effect on Shoot Organogenesis | Reference |
| 0.05 - 2.0 | Shoot formation observed, with well-defined shoots by Day 28. | frontiersin.org |
| 10.0 | Maximum number of shoots observed. | frontiersin.org |
| 50.0 - 200.0 | No shoot or root formation; callus formation was observed. | frontiersin.org |
Biochemical and Pharmacological Interactions Non Clinical Context
Biochemical Synergism and Inactivation with Aminoglycoside Antibiotics
Ticarcillin (B1683155) disodium (B8443419) salt, often used in combination with aminoglycoside antibiotics for a synergistic or expanded spectrum of antibacterial activity, also engages in a significant non-clinical biochemical interaction: the chemical inactivation of the aminoglycoside. This interaction is rooted in the chemical structures of the two compounds. The β-lactam ring of ticarcillin is susceptible to opening, and the resulting carboxyl group can form a stable amide bond with the amine groups present on the aminoglycoside molecule. This acylation reaction results in the formation of an inactive conjugate, diminishing the therapeutic efficacy of the aminoglycoside.
In vitro studies have demonstrated that this inactivation is dependent on several factors, including the concentration of both antibiotics, the temperature, and the duration of contact. Higher concentrations of ticarcillin and elevated temperatures accelerate the rate of aminoglycoside inactivation oup.com.
The specific aminoglycoside also influences the extent of this interaction. Amikacin (B45834) has been shown to be the most resistant to inactivation by ticarcillin, while gentamicin (B1671437) and tobramycin (B1681333) are more susceptible oup.comoup.comnih.gov. For instance, one study observed that after 24 hours in the presence of ticarcillin, tobramycin was almost 80% inactivated and gentamicin 50% inactivated, whereas amikacin was only 20% inactivated oup.com. This chemical antagonism underscores the importance of not mixing these antibiotics in the same intravenous solution prior to administration.
| Aminoglycoside | Susceptibility to Inactivation by Ticarcillin | Reference |
|---|---|---|
| Amikacin | Low | oup.comoup.comnih.gov |
| Gentamicin | High | oup.comoup.com |
| Tobramycin | Very High | oup.comnih.gov |
| Netilmicin | Intermediate | oup.com |
Mechanisms of Interference with Renal Tubular Secretion (e.g., Probenecid)
The renal excretion of ticarcillin can be significantly modified by co-administration with agents that interfere with renal tubular secretion, such as probenecid (B1678239). Ticarcillin, being an organic acid, is actively secreted by the organic anion transporters (OATs) located in the proximal tubules of the kidney.
Probenecid acts as a competitive inhibitor of these transporters. By competing with ticarcillin for the same secretion pathway, probenecid effectively reduces the rate of ticarcillin's elimination from the body. This inhibition of renal tubular secretion leads to a higher and more sustained concentration of ticarcillin in the plasma drugbank.com. This interaction is a classic example of drug-drug interaction at the level of renal excretion pathways.
Molecular Basis of Interactions with Other Biochemical Pathways or Enzymes
The primary molecular interaction of ticarcillin is with bacterial enzymes essential for cell wall synthesis. Ticarcillin's antibacterial effect is achieved by targeting and inhibiting penicillin-binding proteins (PBPs) patsnap.com.
Interaction with Penicillin-Binding Proteins (PBPs): PBPs, such as transpeptidases, are bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural integrity patsnap.comtaylorandfrancis.com. Ticarcillin, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes. It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, effectively inactivating the enzyme patsnap.com. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing bacterial cell lysis and death drugbank.compatsnap.comnih.gov.
Interaction with Hepatic Enzymes: While the primary interactions are with bacterial enzymes, some findings suggest indirect effects on mammalian biochemical pathways. Intravenous ticarcillin therapy, particularly in combination with the β-lactamase inhibitor clavulanate, has been associated with mild and transient elevations in serum aminotransferases nih.govnih.gov. This suggests a potential, though typically minor, interaction with or effect on hepatic biochemical pathways.
Influence on In Vitro Laboratory Assays (e.g., False-Positive Protein Reactions with Bromphenol Blue)
There is no direct evidence in the reviewed literature indicating that ticarcillin disodium salt causes false-positive protein reactions with the bromphenol blue dye-binding method.
However, ticarcillin and its common combination partner, clavulanic acid, have been shown to interfere with other laboratory assays. A notable interaction is the development of a positive direct antiglobulin test (DAT), also known as the Coombs test. This test is designed to detect antibodies or complement proteins bound to the surface of red blood cells.
One study found that patients treated with a combination of ticarcillin, clavulanic acid, and tobramycin had a significantly higher incidence of positive DATs (43.5%) compared to those treated with piperacillin (B28561) and tobramycin (7.7%) nih.gov. Further in vitro investigation revealed that clavulanic acid, the β-lactamase inhibitor frequently combined with ticarcillin, can cause the nonimmunologic adsorption of plasma proteins onto the surface of erythrocytes nih.gov. This non-specific protein binding can lead to a false-positive result in the Coombs test, which could potentially complicate immunohematological evaluations, such as cross-matching for blood transfusions nih.gov.
| Laboratory Assay | Interfering Agent(s) | Mechanism of Interference | Observed Effect | Reference |
|---|---|---|---|---|
| Direct Antiglobulin Test (DAT / Coombs Test) | Ticarcillin/Clavulanic Acid | Nonimmunologic adsorption of plasma proteins onto the erythrocyte surface (attributed to clavulanic acid). | False-Positive Result | nih.gov |
| Urinary Protein Assay (Bromphenol Blue) | Ticarcillin Disodium Salt | No specific interference reported in the reviewed literature. | N/A |
Q & A
Basic Research Questions
Q. How should Ticarcillin disodium salt stock solutions be prepared and stored to ensure stability in microbial studies?
- Methodology : Prepare stock solutions in water at 100 mg/mL, filter-sterilize (0.22 µm), and aliquot immediately to avoid degradation. Store at -20°C for long-term use (≤1 month). Avoid repeated freeze-thaw cycles, as precipitation and activity loss occur rapidly at room temperature . Working concentrations (25–250 µg/mL) should be prepared fresh from aliquots to maintain efficacy in selective media .
Q. What are the primary applications of Ticarcillin disodium salt in microbiological research?
- Applications :
- Selective Media : Suppresses Gram-negative bacteria (e.g., Pseudomonas aeruginosa) in media for isolating specific pathogens or studying antibiotic resistance .
- Cell Wall Synthesis Studies : Inhibits penicillin-binding proteins (PBPs) to investigate bacterial cell wall assembly mechanisms .
- β-Lactamase Resistance Models : Used with β-lactamase inhibitors (e.g., clavulanic acid) to study enzyme-mediated resistance .
Q. What analytical methods validate the purity and potency of Ticarcillin disodium salt?
- Quality Control :
- HPLC : Primary method for assessing purity (≥85% by HPLC, as per technical specifications) .
- Potency Assays : Microbiological assays using reference strains (e.g., E. coli ATCC 25922) to confirm activity ≥800 µg/mg on an anhydrous basis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported potency values (e.g., 85% vs. ≥800 µg/mg)?
- Analysis : The ≥85% HPLC purity ( ) reflects chemical impurities, while ≥800 µg/mg potency ( ) measures bioactivity relative to the anhydrous compound. Discrepancies arise from differences in analytical focus (chemical vs. biological). To reconcile:
- Validate batches using both HPLC and broth microdilution assays .
- Account for hydration effects; adjust calculations for water content (≤10% by Karl Fischer titration) .
Q. What experimental design considerations optimize Ticarcillin disodium salt in β-lactamase inhibition studies?
- Protocol Optimization :
- Combination Studies : Use fixed-ratio combinations with β-lactamase inhibitors (e.g., 2:1 Ticarcillin:Clavulanate) to assess synergy via checkerboard assays .
- Enzyme Kinetics : Measure IC50 values against purified β-lactamases (e.g., TEM-1) under varying pH (5.5–7.5) to mimic physiological conditions .
Q. How can instability of Ticarcillin disodium salt in aqueous solutions be mitigated during long-term experiments?
- Stability Enhancements :
- Buffered Solutions : Use phosphate-buffered saline (pH 6.5–7.0) to reduce hydrolysis .
- Lyophilization : Reconstitute lyophilized powder fresh to avoid precipitation in stored solutions .
- Activity Monitoring : Perform time-kill assays hourly to track efficacy decay .
Q. What safety protocols are critical when handling Ticarcillin disodium salt in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, goggles, and N95 masks to prevent skin/eye contact and inhalation of dust .
- Decontamination : Rinse spills with 70% ethanol followed by water. Dispose of waste via incineration .
- Emergency Protocols : For respiratory irritation (H335), administer fresh air and seek medical attention .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data (e.g., 100 mg/mL in water vs. 125 mg/mL in DMSO)?
- Resolution :
- Solvent Compatibility : Use water for microbiological assays (≥100 mg/mL solubility) . For cell-based studies requiring DMSO, confirm compatibility with bacterial viability controls .
- Precipitation Checks : Centrifuge solutions (10,000 × g, 5 min) before use to remove undissolved particles .
Q. What factors contribute to variability in minimum inhibitory concentration (MIC) values across studies?
- Key Variables :
- Inoculum Size : Standardize to 5 × 10<sup>5</sup> CFU/mL to avoid false resistance .
- Cation-Adjusted Media : Use Mueller-Hinton broth with 20–25 mg/L Ca<sup>2+</sup> for consistent results .
- pH Sensitivity : MICs increase under acidic conditions (pH <6.0); maintain pH 7.0–7.4 .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
